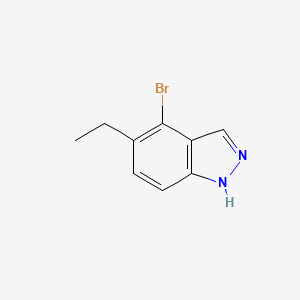

4-Bromo-5-ethyl-1H-indazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-5-ethyl-1H-indazole (BEI) is an organic compound belonging to the class of indazoles, which are heterocyclic compounds containing a five-membered aromatic ring with a nitrogen atom at its center. BEI is a synthetic compound with a wide range of potential applications in scientific research and laboratory experiments.

Scientific Research Applications

Chemical Synthesis and Modification

4-Bromo-5-ethyl-1H-indazole serves as a crucial intermediate in the synthesis of various chemical compounds. The protection and subsequent amine coupling reactions of indazoles, including this compound, are vital for generating novel derivatives under specific conditions. These derivatives are potentially useful in diverse applications due to their structural variety and biological relevance (Slade et al., 2009).

Palladium Catalyzed Cross-Coupling Reactions

This compound is employed in palladium-catalyzed Sonogashira and Suzuki cross-coupling reactions, providing a pathway to synthesize a wide range of functionalized indoles and indazoles. These synthesized products are explored for their potential as ligands for various receptors, hinting at their importance in medicinal chemistry and drug design (Witulski et al., 2005).

Antibacterial Applications

Substituted-1-((1-tosyl/methylsulphonyl-1H-indol-2-yl)methyl)-1H-indazoles, synthesized from bromo-1H-indazoles including this compound, demonstrate significant antibacterial activity. These compounds offer a potential pathway for the development of new antibacterial agents, highlighting the importance of this compound derivatives in addressing microbial resistance issues (Brahmeshwari et al., 2014).

Cancer Research and Potential Therapeutics

Derivatives of this compound have been synthesized and evaluated for their ability to inhibit bromodomain-containing protein 4 (BRD4), a target in cancer treatment. These derivatives represent a promising scaffold for developing novel cancer therapeutics, demonstrating the compound's relevance in the search for more effective cancer treatments (Yoo et al., 2018).

Mechanism of Action

Target of Action

Indazole derivatives, which include 4-bromo-5-ethyl-1h-indazole, have been reported to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell signaling, growth, and proliferation.

Mode of Action

For instance, they can inhibit the activity of certain kinases, thereby affecting cell signaling pathways .

Biochemical Pathways

This compound may affect several biochemical pathways due to its potential inhibitory effects on various kinases. For instance, it could impact the RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/MTOR pathways, which are crucial for cell growth, proliferation, and survival .

Result of Action

Given its potential inhibitory effects on various kinases, it could lead to changes in cell signaling, growth, and proliferation .

Biochemical Analysis

Cellular Effects

Indazole derivatives have been found to influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Indazole derivatives can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Indazole derivatives can be involved in a variety of metabolic pathways, interacting with various enzymes and cofactors .

properties

IUPAC Name |

4-bromo-5-ethyl-1H-indazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-2-6-3-4-8-7(9(6)10)5-11-12-8/h3-5H,2H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGKVOECDVJNABM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=C(C=C1)NN=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2798848.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-(pyridin-2-yloxy)phenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2798852.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylpyridin-2-amine](/img/structure/B2798857.png)

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2798863.png)

![N-(3-chlorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2798866.png)

![2-(benzo[d]thiazol-2-ylthio)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide](/img/structure/B2798867.png)

![3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propan-1-amine hydrochloride](/img/structure/B2798869.png)